

A Comparative Crystallographic Analysis of 5-Acetylthiophene-2-carboxylic Acid Derivatives

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Compound of Interest

Compound Name: 5-Acetylthiophene-2-carboxylic acid

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A detailed examination of the molecular structures and solid-state packing of several **5-acetylthiophene-2-carboxylic acid** derivatives reveals key insights into the influence of substituent modifications on their crystallographic parameters. This guide provides a comparative analysis of available X-ray crystallography data, offering valuable information for researchers and professionals in drug design and materials science.

This report summarizes the crystallographic data for two key derivatives of **5-acetylthiophene-2-carboxylic acid**: 5-(Methoxycarbonyl)thiophene-2-carboxylic acid and Ethyl 5-acetyl-2-[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate. While a crystal structure for the parent compound, **5-Acetylthiophene-2-carboxylic acid**, is not readily available in the searched literature, the analysis of these derivatives provides a foundational understanding of the structural landscape of this class of compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	5-(Methoxycarbonyl)thiophene-2-carboxylic acid	Ethyl 5-acetyl-2-{{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate}
Chemical Formula	C ₇ H ₆ O ₄ S	C ₁₃ H ₁₈ N ₂ O ₃ S
Molecular Weight	186.19	Not Reported
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	Cc
a (Å)	18.2813(18)	38.971(6)
b (Å)	5.9833(6)	4.8314(6)
c (Å)	7.3446(8)	18.843(2)
α (°)	90	90
β (°)	99.081(1)	109.964(4)
γ (°)	90	90
Volume (Å ³)	793.30(14)	3334.6(8)
Z	4	8
Calculated Density (g/cm ³)	1.559	Not Reported
R-factor (%)	4.1	3.675

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow for such an analysis is outlined below.

Synthesis and Crystallization

The synthesis of these derivatives typically involves multi-step organic reactions. For instance, 5-(Methoxycarbonyl)thiophene-2-carboxylic acid was synthesized from dimethylthiophen-2,5-

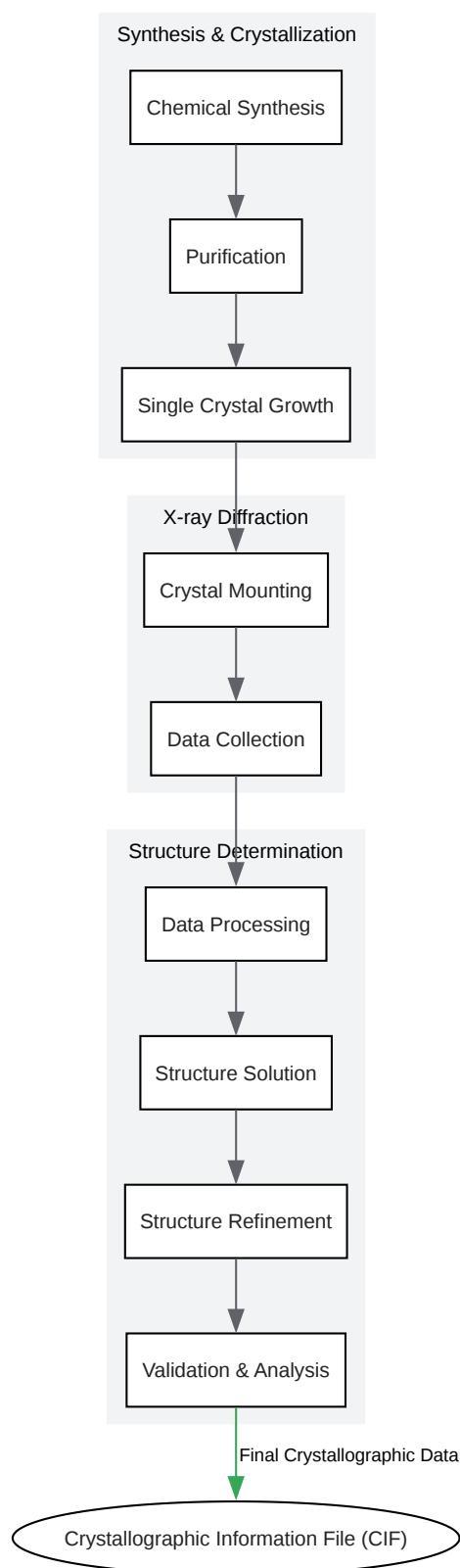
dicarboxylate.^[1] The crucial final step for X-ray analysis is the growth of high-quality single crystals, often achieved through slow evaporation of a suitable solvent.

X-ray Data Collection and Structure Refinement

Single crystals of the compounds were mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation). The diffraction data were collected at a specific temperature, typically 298 K.^[1] The collected data were then processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F^2 .

Visualization of Experimental Workflow

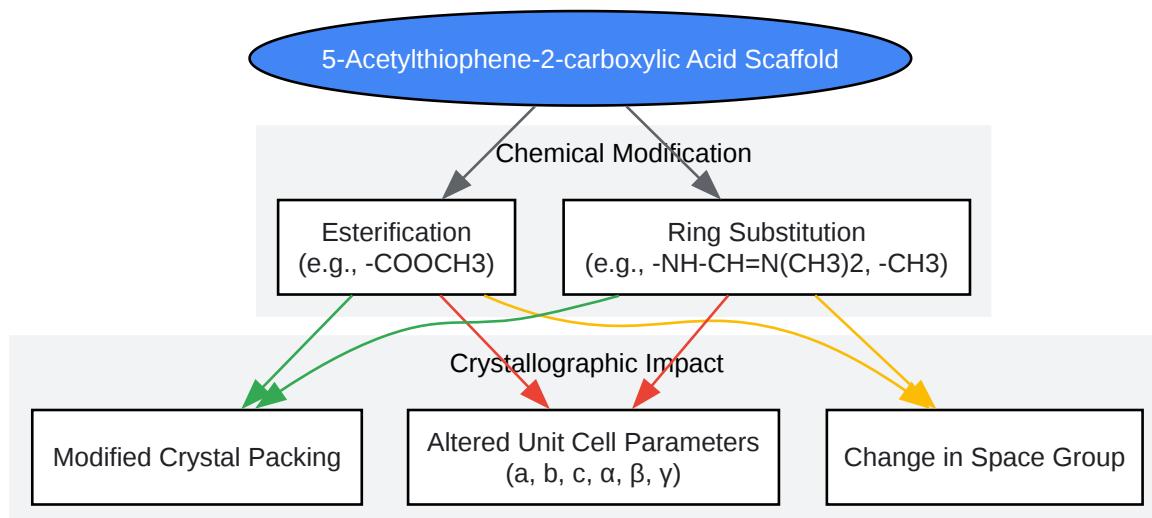
The following diagram illustrates the typical workflow for X-ray crystallography.

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A typical workflow for single-crystal X-ray crystallography.

Logical Relationship: Structure Modification and Crystallographic Impact

The substitution on the thiophene ring significantly impacts the resulting crystal packing and unit cell parameters. The introduction of different functional groups alters the intermolecular interactions, leading to different crystal symmetries and densities.



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Impact of chemical modifications on crystallographic parameters.

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References

- 1. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
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